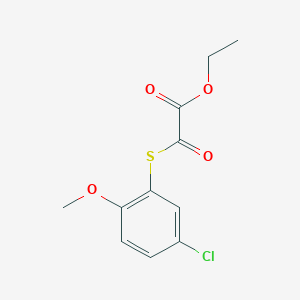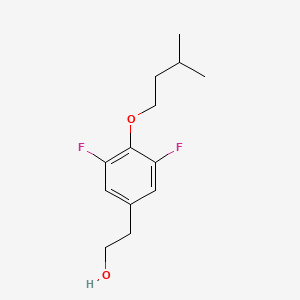
2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol is an organic compound characterized by the presence of two fluorine atoms, an isopentyloxy group, and a phenyl ring attached to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorophenol and isopentyl bromide.
Etherification: The first step involves the etherification of 3,5-difluorophenol with isopentyl bromide in the presence of a base such as potassium carbonate to form 3,5-difluoro-4-(isopentyloxy)phenol.
Reduction: The final step involves the reduction of 3,5-difluoro-4-(isopentyloxy)phenol with a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)acetaldehyde and 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)acetone.
Reduction: The major product is 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethane.
Substitution: The major products depend on the nucleophile used, such as 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethylamine or 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethylthiol.
Aplicaciones Científicas De Investigación
2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:
Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways.
Affect Cellular Processes: It can influence cellular processes such as apoptosis, proliferation, and differentiation.
Comparación Con Compuestos Similares
2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol can be compared with similar compounds such as:
2-(3,5-Difluoro-4-methoxyphenyl)ethanol: This compound has a methoxy group instead of an isopentyloxy group, resulting in different chemical and biological properties.
2-(3,5-Difluoro-4-(tert-butoxy)phenyl)ethanol: The presence of a tert-butoxy group instead of an isopentyloxy group affects its reactivity and applications.
2-(3,5-Difluoro-4-(ethoxy)phenyl)ethanol: The ethoxy group provides different steric and electronic effects compared to the isopentyloxy group.
Propiedades
IUPAC Name |
2-[3,5-difluoro-4-(3-methylbutoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2O2/c1-9(2)4-6-17-13-11(14)7-10(3-5-16)8-12(13)15/h7-9,16H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQHWPBZMRVLSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1F)CCO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
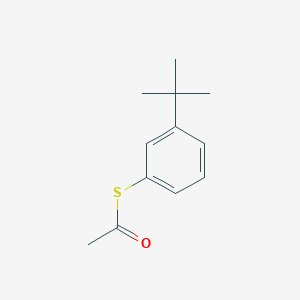
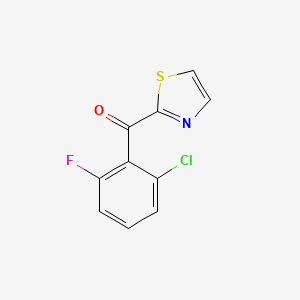
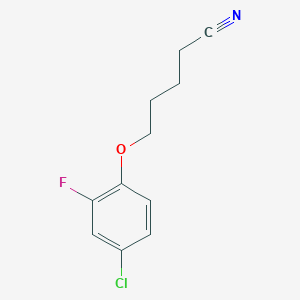
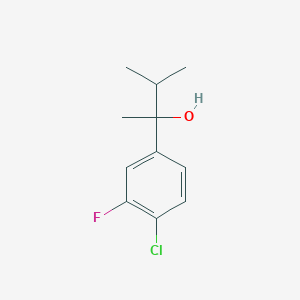
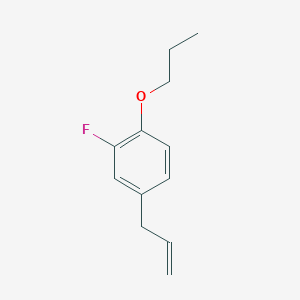
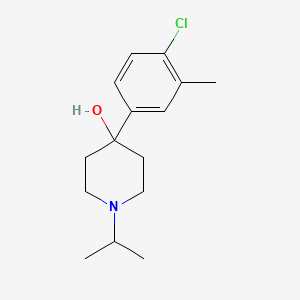
![3-[3-(n-Pentylthio)phenyl]-1-propene](/img/structure/B8000310.png)
![1,3-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B8000315.png)
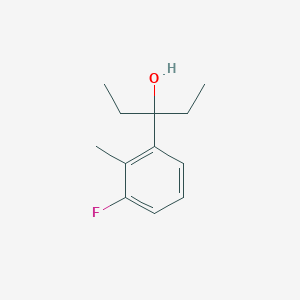
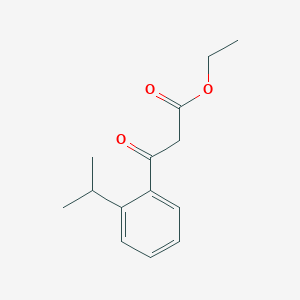
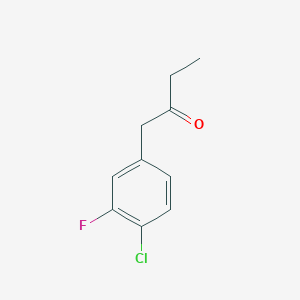
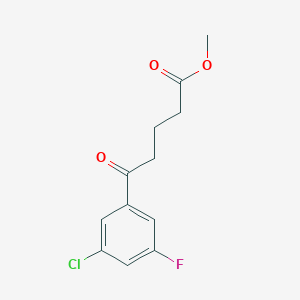
![3-[2-(1,3-Dioxanyl)]-1-(2-methoxyphenyl)-1-propanol](/img/structure/B8000368.png)
